
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has shown potential in various scientific research applications. DFB is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and survival. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the activity of other carbonic anhydrases, including CA II and CA XII.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to inhibit the activity of other enzymes, including chymotrypsin and trypsin. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer and anti-inflammatory agent. However, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide also has limitations, including its low solubility and potential toxicity.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, including the optimization of its synthesis method, the development of more soluble derivatives, and the investigation of its potential as a therapeutic agent for other diseases, including bacterial infections and autoimmune disorders. Further studies are also needed to investigate the safety and efficacy of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide in animal models and humans.
In conclusion, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide is a chemical compound that has shown potential in various scientific research applications, including as a potential anticancer and anti-inflammatory agent. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to investigate the potential of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide as a therapeutic agent for various diseases.
合成方法
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide can be synthesized through various methods, including the reaction of 2,4-difluoroaniline and 2,6-difluorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-difluoronitrobenzene and 2,6-difluorobenzenesulfonamide in the presence of a reducing agent. These methods have been studied and optimized for the synthesis of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide.
科学研究应用
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has shown potential in various scientific research applications, including as a potential anticancer agent. Studies have shown that N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
产品名称 |
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
分子式 |
C12H7F4NO2S |
分子量 |
305.25 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7F4NO2S/c13-7-4-5-11(10(16)6-7)17-20(18,19)12-8(14)2-1-3-9(12)15/h1-6,17H |
InChI 键 |
WEBSYKDDTADLKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
规范 SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



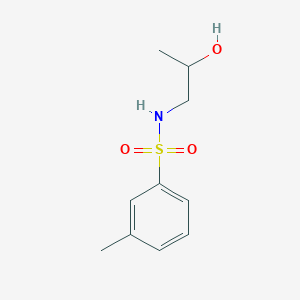
![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
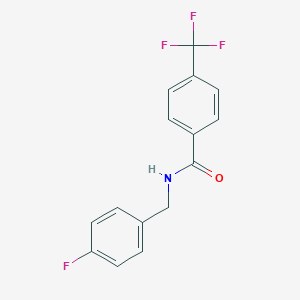

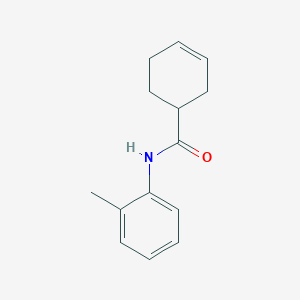
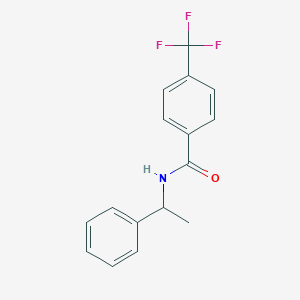

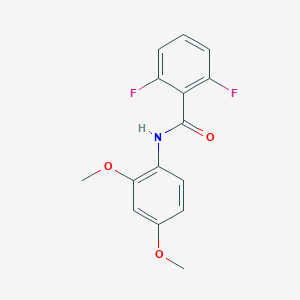

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

